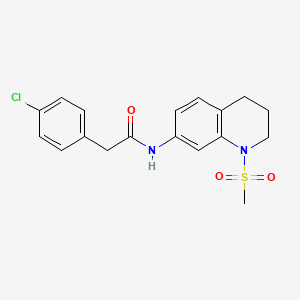

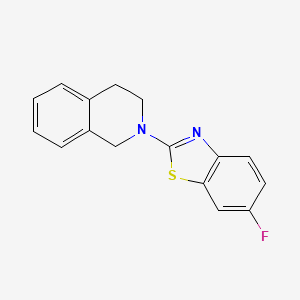

![molecular formula C12H17NO2 B2444629 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 275363-28-5](/img/structure/B2444629.png)

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

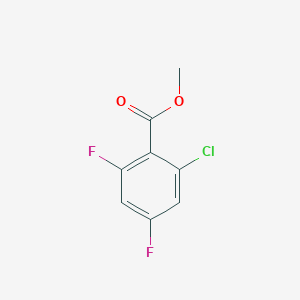

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spiro linkage, which involves a single atom that is shared by two rings, giving it a distinct three-dimensional structure.

Applications De Recherche Scientifique

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

Mécanisme D'action

Target of Action

The primary target of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one, also known as Spirotetramat, is piercing-sucking insects such as aphids, mites, and whiteflies

Mode of Action

Spirotetramat acts as an ACC inhibitor, interrupting lipid biosynthesis in the insects . This disruption in lipid production leads to the inability of the insects to grow and reproduce, effectively controlling their population.

Biochemical Pathways

The affected biochemical pathway is the lipid biosynthesis pathway. By inhibiting the ACC enzyme, Spirotetramat prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the production of lipids . This disruption leads to a decrease in lipid production, affecting the growth and development of the insects.

Pharmacokinetics

Spirotetramat exhibits unique two-way internal absorption and transport properties . This allows it to be transported to any part of the plant, effectively reaching the insects regardless of their location on the plant . .

Result of Action

The result of Spirotetramat’s action is the effective control of harmful insects. By inhibiting lipid biosynthesis, it prevents the growth and reproduction of these insects, leading to a decrease in their population . This results in healthier crops and higher yields.

Analyse Biochimique

Biochemical Properties

The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It’s possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s possible that the compound’s effects change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one in animal models vary with dosage . At low doses, the compound may have minimal effects, while at high doses, it could potentially cause toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It’s possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized through these steps and then further processed through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include using more cost-effective raw materials and refining reaction conditions to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Spirotetramat: Another spirocyclic compound with similar insecticidal properties.

4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one: A spirocyclic derivative with applications in medicinal chemistry.

Uniqueness

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of a cyclopropylamino group, which imparts distinct chemical and biological properties. Its ability to act as an ACC inhibitor and its systemic nature make it particularly valuable in agricultural applications.

Propriétés

IUPAC Name |

4-(cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11-8-10(13-9-4-5-9)12(15-11)6-2-1-3-7-12/h8-9,13H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTACPPIFVVUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=CC(=O)O2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

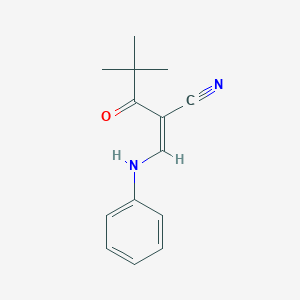

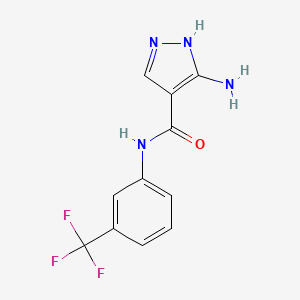

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2444548.png)

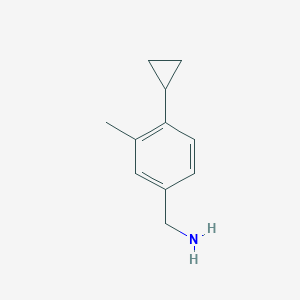

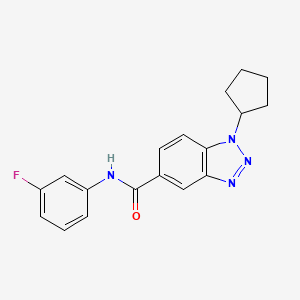

![methyl 5-({[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2444550.png)

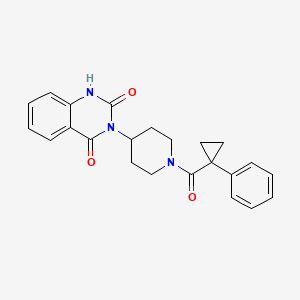

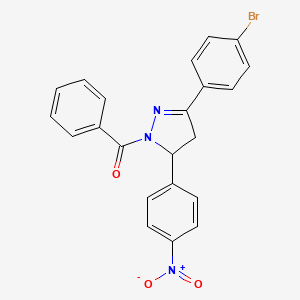

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)

![1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444558.png)

![N-(4-acetylphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2444563.png)